

Fmoc-Cys-Asp10 CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-Cys-Asp10

Cat. No.: B12413023

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In-Depth Technical Guide: Fmoc-Cys-Asp10

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Fmoc-Cys-Asp10

Fmoc-Cys-Asp10 is a specialized, non-releasable oligopeptide linker critical in the development of targeted drug delivery systems. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cysteine residue, and a deca-aspartic acid tail, is specifically designed for advanced applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and application, with a focus on its use in bone fracture-targeting drug conjugates.

Property	Value
CAS Number	2407782-70-9
Molecular Weight	1494.27 g/mol
Molecular Formula	C58H67N11O34S

Application in Bone Fracture Repair

Fmoc-Cys-Asp10 serves as a crucial component in the synthesis of releasable oligopeptide linkers for drug delivery. A notable application is in the creation of a bone fracture-homing



Dasatinib-Oligoaspartic Acid Conjugate (DAC).[1][2] This conjugate leverages the high affinity of the oligoaspartic acid chain for hydroxyapatite, the primary mineral component of bone, to selectively deliver the tyrosine kinase inhibitor Dasatinib to fracture sites.[3] This targeted approach aims to accelerate bone healing by concentrating the therapeutic agent at the site of injury, thereby minimizing systemic toxicity and enhancing efficacy.[2][4] The conjugation of Dasatinib to this bone-homing oligopeptide has been shown to significantly reduce femur healing times in preclinical models.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) of OligoAspartic Acid Chain

The synthesis of the oligo-aspartic acid backbone of **Fmoc-Cys-Asp10** is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol:

- Resin Preparation: A suitable resin, such as Wang or Rink Amide resin, is swelled in a solvent like dichloroethane (DCE) or N,N-dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Asp(OtBu)-OH) is activated using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. This activated amino acid is then added to the resin to form a peptide bond.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-4 are repeated for each subsequent aspartic acid residue and the final cysteine residue to build the desired peptide chain.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
 resin, and the side-chain protecting groups (e.g., tert-butyl on aspartic acid) are removed
 using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.



Synthesis of Dasatinib-Oligoaspartic Acid Conjugate

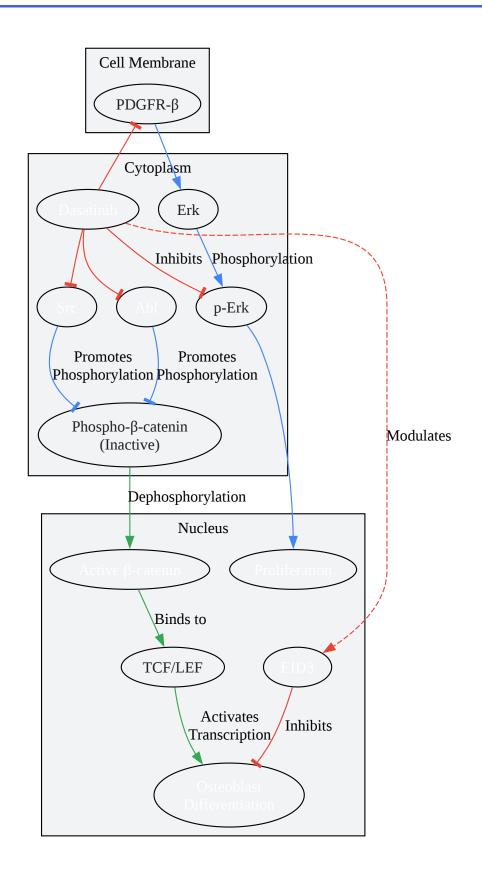
The conjugation of Dasatinib to the oligo-aspartic acid peptide involves the formation of an ester linkage. A general procedure for conjugating a drug to an amino acid or peptide is as follows:

- Activation of Dasatinib: Dasatinib is coupled to the peptide using activating reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in an anhydrous solvent like DMF, with the presence of a base like N-methylmorpholine (NMM).
- Coupling to Peptide: The activated Dasatinib is then reacted with the synthesized Cys-Asp10 peptide to form the final conjugate.
- Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action: Dasatinib in Bone Formation

Dasatinib promotes bone formation through a dual mechanism involving the inhibition of Src family kinases (SFKs) and Abl kinase, and the subsequent activation of the Wnt/β-catenin signaling pathway.



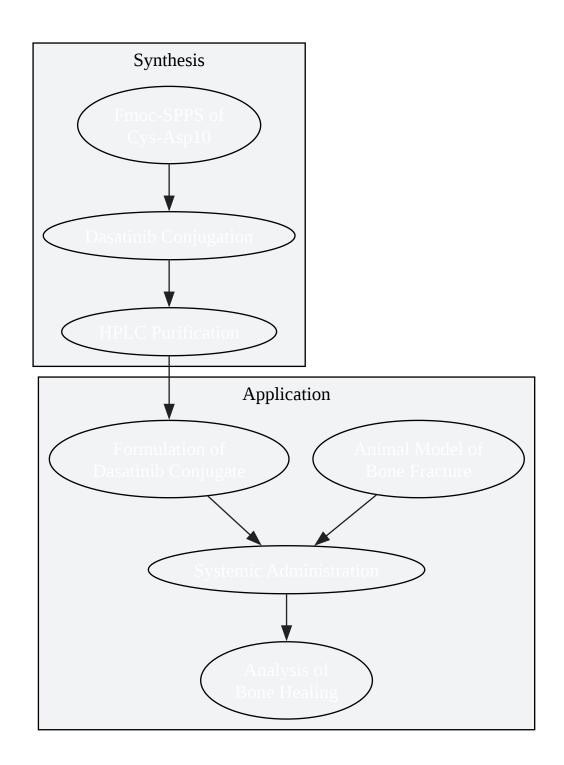


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Experimental Workflow: Synthesis and Application

The overall process from peptide synthesis to the application of the drug conjugate in bone repair studies follows a structured workflow.



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